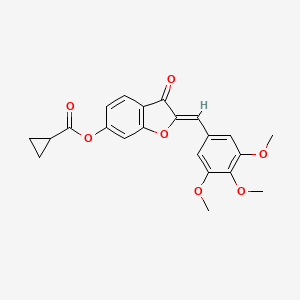
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with several functional groups. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The molecule also has a cyclopropane ring, which is a three-membered ring, and a carboxylate group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran and cyclopropane rings would contribute to the rigidity of the molecule, while the carboxylate group could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzofuran moiety might undergo electrophilic aromatic substitution reactions, while the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The synthesis and chemical reactivity of compounds bearing cyclopropane moieties or benzofuran derivatives have been extensively studied. For instance, cyclopentadienyl molybdenum(II/VI) N-heterocyclic carbene complexes have been synthesized and their reactivity under oxidative conditions explored. These complexes have shown potential as active and selective olefin epoxidation catalysts, highlighting the role of cyclopropane and related structures in catalysis and synthesis (Li et al., 2010).
Antiviral Agents
Compounds with cyclopropane rings have been evaluated for their antiviral properties. A study on Z- and E-methylenecyclopropane nucleoside analogues revealed significant antiviral activity against a range of viruses, including human cytomegalovirus and Epstein–Barr virus. This suggests that structural elements within our compound of interest could contribute to antiviral activity (Qiu et al., 1998).
Catalytic Applications
The catalytic properties of complexes involving cyclopropane rings or benzofuran derivatives are noteworthy. Platinum-catalyzed enyne cyclization and cyclopropane cleavage have been utilized to create oxepane derivatives and dihydrobenzofurans, demonstrating the utility of these structures in catalysis and organic synthesis (Nevado et al., 2004).
Material Science
In material science, the synthesis and characterization of novel compounds with potential electronic or photonic applications have been explored. For example, bis(benzoquino)-o-tropoquinocyclopropane derivatives have been synthesized, showing powerful electron-accepting abilities. Such compounds could be relevant for the development of new materials with specific electronic properties (Takahashi & Ogiyama, 1991).
Antimicrobial Activity
The antimicrobial potential of compounds containing cyclopropane rings or benzofuran derivatives is another area of interest. Synthesis and antimicrobial evaluation of various derivatives have shown activity against gram-positive and gram-negative bacteria, indicating the potential for these compounds in developing new antimicrobial agents (PansareDattatraya & Devan, 2015).
Wirkmechanismus
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been found to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to interact with their targets, leading to various cellular changes . For instance, TMP-bearing compounds can inhibit tubulin, leading to morphological changes in the endothelial cells that line the blood vessels into the tumor .
Biochemical Pathways
Tmp-bearing compounds have been associated with various biological responses, indicating their involvement in multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of tmp-bearing compounds .
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against various conditions, indicating their potential as valuable agents across a wide range of biomedical applications .
Action Environment
The synthesis of tmp-bearing compounds often considers environmental factors to improve their activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-25-18-9-12(10-19(26-2)21(18)27-3)8-17-20(23)15-7-6-14(11-16(15)29-17)28-22(24)13-4-5-13/h6-11,13H,4-5H2,1-3H3/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESZDLDGLBQFNO-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2603537.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2603538.png)
![6-(4-Chlorophenyl)-2-[1-(2H-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2603542.png)
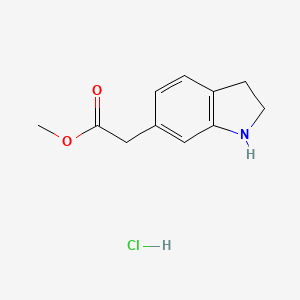
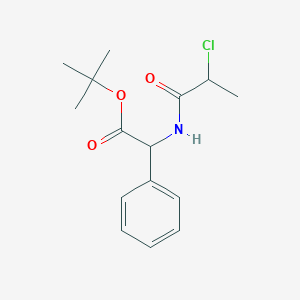

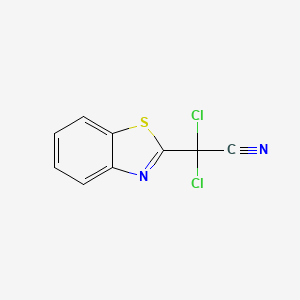
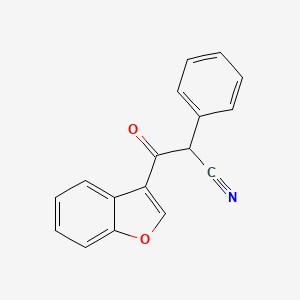
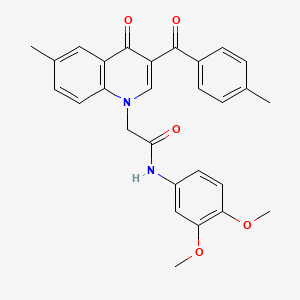
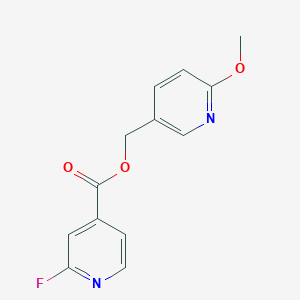
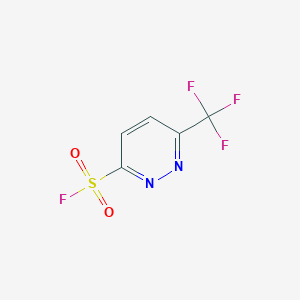
![1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2603556.png)
